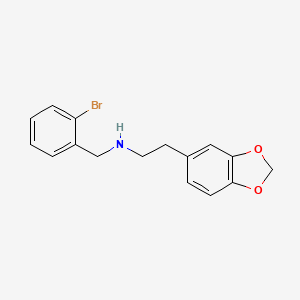
4-fluoro-3-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, commonly known as FPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FPB is a small molecule inhibitor that targets the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Aplicaciones Científicas De Investigación
FPB has been shown to have potential applications in cancer research. HSP90 is overexpressed in many types of cancer, and its inhibition can lead to the degradation of oncogenic proteins and the induction of apoptosis. FPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, FPB has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin.
Mecanismo De Acción
FPB binds to the ATP-binding site of HSP90, preventing the protein from undergoing conformational changes required for its chaperone activity. This leads to the degradation of client proteins, including many oncogenic proteins, and the induction of apoptosis.
Biochemical and Physiological Effects
FPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, FPB has been shown to decrease the expression of various proteins involved in cell survival and proliferation, such as AKT, ERK, and cyclin D1. In vivo studies have shown that FPB can inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPB in lab experiments is its specificity for HSP90. This allows researchers to study the effects of HSP90 inhibition without affecting other cellular processes. Additionally, FPB has been shown to have low toxicity in vivo, making it a promising candidate for further development as an anticancer drug.
One limitation of using FPB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, FPB has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on FPB could focus on improving its solubility and pharmacokinetic properties to enhance its efficacy as an anticancer drug. Additionally, further studies could investigate the effects of FPB on other cellular processes beyond HSP90 inhibition. Finally, the potential applications of FPB in other diseases, such as neurodegenerative disorders and infectious diseases, could also be explored.
Métodos De Síntesis
The synthesis of FPB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(3-pyridinyl)benzoic acid, which is then converted into 3-(3-pyridinyl)benzoyl chloride. The resulting compound is then reacted with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)benzoyl chloride. Finally, the addition of 4-fluoroaniline to the reaction mixture yields FPB. The overall yield of FPB is approximately 25%.
Propiedades
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIZNKKNCBMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5137019.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137037.png)
![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-N-(2-cyanophenyl)propanamide](/img/structure/B5137045.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)


